(S)-2-(4-(Trifluoromethyl)phenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-(Trifluoromethyl)phenyl)azetidine is a chiral azetidine derivative featuring a trifluoromethyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(Trifluoromethyl)phenyl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as Umemoto’s reagents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired enantiomer with high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-(Trifluoromethyl)phenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the phenyl ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while reduction can produce azetidine derivatives with reduced functional groups .
Scientific Research Applications
(S)-2-(4-(Trifluoromethyl)phenyl)azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of (S)-2-(4-(Trifluoromethyl)phenyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The azetidine ring provides a rigid framework that can interact with active sites, leading to inhibition or modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine
- (S)-2-(4-(Trifluoromethyl)phenyl)piperidine
- (S)-2-(4-(Trifluoromethyl)phenyl)morpholine
Uniqueness
(S)-2-(4-(Trifluoromethyl)phenyl)azetidine is unique due to its azetidine ring, which imparts distinct steric and electronic properties compared to other similar compounds. The presence of the trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H10F3N |
---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
(2S)-2-[4-(trifluoromethyl)phenyl]azetidine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-3-1-7(2-4-8)9-5-6-14-9/h1-4,9,14H,5-6H2/t9-/m0/s1 |
InChI Key |
DYTVOYUSMCQGDZ-VIFPVBQESA-N |
Isomeric SMILES |
C1CN[C@@H]1C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1CNC1C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.